![molecular formula C20H22N4O B2983213 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline CAS No. 2197486-88-5](/img/structure/B2983213.png)
4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline
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Overview
Description
4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline, also known as MPQP, is a novel compound that has been synthesized recently. It has gained attention in the scientific community due to its potential use in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Antihypertensive Agents : Piperidine derivatives with a quinazoline ring system, including structures similar to the specified compound, have been synthesized and evaluated for their potential as antihypertensive agents. Compounds with modifications at the 4-position of the quinazoline ring demonstrated significant hypotensive effects in animal models, suggesting potential applications in managing hypertension (Takai et al., 1986).
Antimicrobial and Antifungal Activities : Research into quinazoline derivatives has also explored their potential antimicrobial and antifungal activities. For example, compounds synthesized from quinazoline and piperidine have shown promising results against various bacterial and fungal strains, indicating their potential as antimicrobial and antifungal agents (Vidule, 2011).
Anticancer Properties : Quinazoline derivatives have been investigated for their potential anticancer properties. Synthesis and evaluation of novel quinazoline compounds have demonstrated significant cytotoxic activities against various cancer cell lines, highlighting their potential utility in cancer therapy (Guillon et al., 2018).
Stability Under Stress Conditions : The stability of quinazoline derivatives under stress conditions has been a subject of study, with findings indicating that certain compounds exhibit stability to UV radiation, elevated temperatures, and oxidants, although they may be susceptible to hydrolysis in alkaline environments. These studies are crucial for understanding the pharmacokinetic properties and potential drug development (Gendugov et al., 2021).
Mechanism of Action
Target of Action
A structurally similar compound is described as a5-HT4 receptor antagonist . The 5-HT4 receptor is a serotonin receptor found primarily in the brain and gastrointestinal tract. It plays a role in the regulation of mood, appetite, and gastrointestinal motility .
Mode of Action
If it acts similarly to the structurally related compound, it would bind to the 5-ht4 receptors, blocking the action of serotonin, a neurotransmitter . This could result in changes in mood, appetite, and gastrointestinal motility.
Biochemical Pathways
The blockade of these receptors can affect these pathways, potentially leading to various downstream effects .
Result of Action
If it acts as a 5-ht4 receptor antagonist, it could potentially influence mood, appetite, and gastrointestinal motility .
properties
IUPAC Name |
4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-5-4-10-21-20(15)25-13-16-8-11-24(12-9-16)19-17-6-2-3-7-18(17)22-14-23-19/h2-7,10,14,16H,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCKNWBNXIYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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